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Compound of Interest

Compound Name: 2-Chlorobenzamide

Cat. No.: B146235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chlorobenzamide, a key chemical intermediate in various synthetic processes. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for obtaining these spectra. This document is
intended to serve as a valuable resource for the identification, characterization, and quality
control of 2-Chlorobenzamide in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Chlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Chlorobenzamide
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.75 d ~7.6 Aromatic H
~7.42 m Aromatic H
~7.40 m Aromatic H
~7.35 m Aromatic H
~6.3 (broad) s -NH:2

~5.8 (broad) S -NH:z

Solvent: CDCIs. The chemical shifts for the amide protons (-NHz) are broad and can vary with

concentration and temperature.

Table 2: 3C NMR Spectroscopic Data for 2-Chlorobenzamide

Chemical Shift (6) ppm

Assignment

~168 C=0 (Amide Carbonyl)
~135 Aromatic C-ClI

~132 Aromatic C

~131 Aromatic C

~130 Aromatic C

~129 Aromatic C

~127 Aromatic C

Solvent: CDCIs. The assignments are based on typical chemical shift ranges for substituted

benzene derivatives.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Chlorobenzamide
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Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Sharp N-H Stretch (asymmetric)
~3200 Strong, Sharp N-H Stretch (symmetric)
~1660 Strong, Sharp C=0 Stretch (Amide I)
~1620 Medium N-H Bend (Amide II)
~1400 Medium Aromatic C=C Stretch
~750 Strong C-CI Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 2-Chlorobenzamide (Electron lonization)

m/z Relative Intensity Proposed Fragment
155/157 High [M]* (Molecular lon)
139/141 High [M-NH2]*

111 High [CeH4CIJ*

75 Medium [CeHs]

The presence of chlorine isotopes (3*Cl and 3’Cl in an approximate 3:1 ratio) results in
characteristic M and M+2 peaks for chlorine-containing fragments.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-
Chlorobenzamide.

NMR Spectroscopy

2.1.1. Sample Preparation
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Weigh approximately 10-20 mg of 2-Chlorobenzamide.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

2.1.2. 'H NMR Acquisition

Place the NMR tube in the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Typical acquisition parameters:

o Spectrometer Frequency: 300-500 MHz
o Spectral Width: 10-15 ppm

o Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction,
and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the peaks and determine the chemical shifts and coupling constants.

2.1.3. 3C NMR Acquisition

Use the same sample prepared for *H NMR.

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
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o Typical acquisition parameters:
o Spectrometer Frequency: 75-125 MHz
o Spectral Width: 0-200 ppm
o Number of Scans: 1024-4096 (due to the low natural abundance of 13C)
o Relaxation Delay: 2-5 seconds
e Process the FID as described for *H NMR.

o Calibrate the spectrum using the solvent peak as a secondary reference (e.g., CDCls at
77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of 2-Chlorobenzamide with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Transfer a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-
transparent pellet.

Carefully remove the pellet from the press.

2.2.2. FTIR Analysis

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm~1.
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e Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

e Prepare a dilute solution of 2-Chlorobenzamide (approximately 1 mg/mL) in a volatile
organic solvent such as dichloromethane or methanol.

2.3.2. GC-MS Analysis
 Inject a small volume (e.g., 1 yL) of the sample solution into the gas chromatograph.
o The GC separates the components of the sample before they enter the mass spectrometer.
e Typical GC conditions:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Injector Temperature: 250 °C

o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a
higher temperature (e.g., 280 °C) to ensure elution of the compound.

e The eluting compound is then ionized in the mass spectrometer, typically using Electron
lonization (EIl) at 70 eV.

e The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

» A mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound like 2-Chlorobenzamide.
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Caption: Workflow for Spectroscopic Analysis of 2-Chlorobenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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